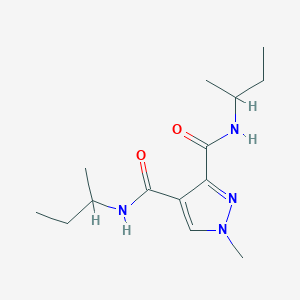![molecular formula C23H20N2O3S B6087970 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-12 is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide exerts its effects by selectively inhibiting protein kinase CK2, which is involved in various cellular processes. Protein kinase CK2 is overexpressed in many cancers, and its inhibition by this compound leads to the suppression of cancer cell growth and the enhancement of chemotherapy sensitivity. In neurodegenerative disorders, protein kinase CK2 is implicated in the pathogenesis of the disease, and its inhibition by this compound leads to the protection of neurons from damage and the improvement of cognitive function. In inflammation, protein kinase CK2 is involved in the regulation of inflammatory responses, and its inhibition by this compound leads to the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and enhance chemotherapy sensitivity. In neurodegenerative disorder research, this compound has been found to protect neurons from damage, enhance cognitive function, and reduce oxidative stress. In inflammation research, this compound has been found to reduce inflammation and oxidative stress, and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also easy to synthesize and has a high yield. However, this compound has some limitations for lab experiments, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has limited stability in some experimental conditions, which can affect its efficacy.
Direcciones Futuras
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and infectious diseases. Another direction is to optimize its pharmacokinetics and bioavailability by developing novel formulations and delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its interactions with other cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising therapeutic properties in various diseases. Its selective inhibition of protein kinase CK2 makes it a potential target for drug development. The synthesis method of this compound is relatively simple, and its scientific research applications are diverse. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, and the yield of this compound is typically high.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disorder research, this compound has been demonstrated to have neuroprotective effects and improve cognitive function. In inflammation research, this compound has been found to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-10-20(15(2)11-14)28-13-22(27)24-16-8-9-19(26)17(12-16)23-25-18-5-3-4-6-21(18)29-23/h3-12,26H,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDVHNPNXANNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)

![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
amino]methyl}benzoate](/img/structure/B6087994.png)